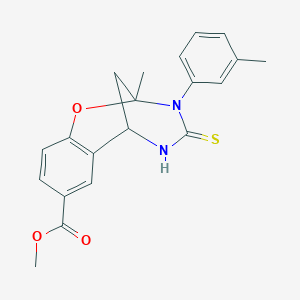

methyl 2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each introducing a new functional group or modifying the carbon backbone. Common techniques include substitution reactions, addition reactions, and condensation reactions .Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving an organic compound can be studied using techniques like NMR spectroscopy, which can track changes in the compound’s structure. Other techniques, like gas chromatography, can separate the reaction products for further analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its structure and the properties of its functional groups .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Researchers have developed novel synthetic routes and methods for compounds closely related to the specified chemical, emphasizing the importance of structural characterization in understanding their properties and potential applications. For instance, the one-pot cyclization of Biginelli Adduct to an oxygen-bridged adduct under mild conditions using zinc(II) perchlorate hexahydrate as a catalyst has been reported, showcasing innovative approaches to compound synthesis (Ibrahim et al., 2017). These methods are crucial for advancing the synthesis of complex molecules, potentially leading to new therapeutic agents or materials with unique properties.

Anticancer Activity

One of the significant applications of related compounds is in the exploration of their anticancer activities. For example, certain cyclic compounds have been investigated for their potential as anticancer agents, with studies demonstrating moderate activity against specific cancer cell lines (Ibrahim et al., 2017). This research area is critical for discovering new treatments and understanding the molecular basis of cancer.

Materials Science and Sensing Applications

Compounds with structural similarities have been utilized in materials science, particularly in the construction of metal-organic frameworks (MOFs) for environmental sensing and contaminant removal. These applications highlight the versatility of such compounds in developing technologies for environmental monitoring and remediation (Zhao et al., 2017). The ability of these materials to selectively sense and remove hazardous substances from the environment is of paramount importance in addressing pollution and ensuring public health.

Antibacterial and Antimicrobial Studies

Research has also been conducted on the antibacterial and antimicrobial properties of related compounds, indicating their potential in addressing antibiotic resistance and developing new antimicrobial agents. For example, studies on hydrazone derivatives bearing 1,3,4-oxadiazole have explored their enzyme inhibition and antibacterial activities, revealing promising avenues for therapeutic applications (Rasool et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-12-5-4-6-14(9-12)22-19(26)21-16-11-20(22,2)25-17-8-7-13(10-15(16)17)18(23)24-3/h4-10,16H,11H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLIBIYXPHWCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2929468.png)

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2929469.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2929471.png)

![1-[(3-chlorophenyl)methyl]-N-{[(4-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2929476.png)

![N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2929485.png)

![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2929487.png)

![N-methyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2929489.png)

![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)